![molecular formula C14H15NO5S2 B2842616 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421528-37-1](/img/structure/B2842616.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common moiety in many bioactive compounds . Compounds containing this moiety have been found to exhibit a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .Chemical Reactions Analysis
Again, while specific chemical reactions involving “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide” are not available, similar compounds have shown inhibition of VEGFR1 and VEGFR2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using in silico tools . These tools can calculate various molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .Applications De Recherche Scientifique
Crystallography and Molecular Structure
This compound has been studied in the field of crystallography. The crystal structure of the compound provides valuable information about its molecular structure, which can be used to understand its physical properties and potential chemical reactions. The crystallographic data and atomic coordinates can be used to model the compound in computational studies .
Molecular Properties Prediction
The compound has been used in the prediction of molecular properties. This involves using the compound’s structure to predict its behavior in various conditions. This is particularly useful in drug design, where understanding a compound’s properties can help in designing more potent drugs .
Anti-inflammatory and Analgesic Applications
The compound is known to have anti-inflammatory and analgesic properties. It is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
Antioxidant Activity
Substituted cinnamides, a class of compounds to which this compound belongs, have been found to possess antioxidant activity. This makes them potentially useful in combating oxidative stress in the body .
Antimicrobial Activity
Substituted cinnamides have also been found to have antimicrobial properties. This suggests that they could be used in the development of new antimicrobial drugs .
Anti-tumoral Activity
Substituted cinnamides have been found to possess anti-tumoral activities. This suggests that they could be used in the development of new cancer treatments .
Anti-angiogenic Activity
The compound has been found to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity. This could make it useful in the treatment of diseases characterized by excessive angiogenesis, such as cancer .
Drug-likeness and Bioavailability
The compound obeys Lipinski’s rule of five and has good bioactive scores, suggesting that it has good drug-likeness and bioavailability. This makes it a promising candidate for further development as a therapeutic agent .
Orientations Futures
The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This includes designing new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDEXCPAPKBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

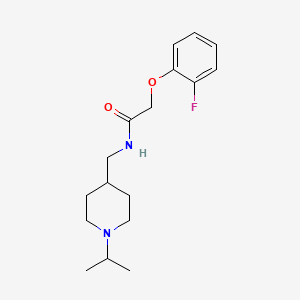
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
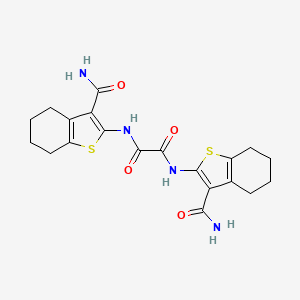
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
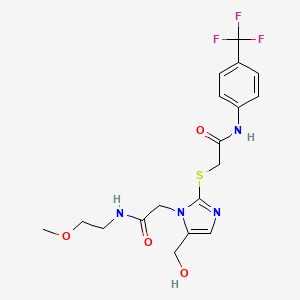
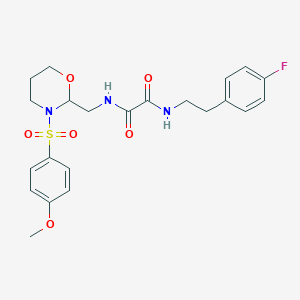
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
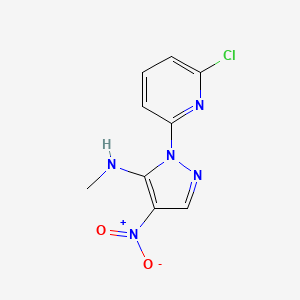
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)
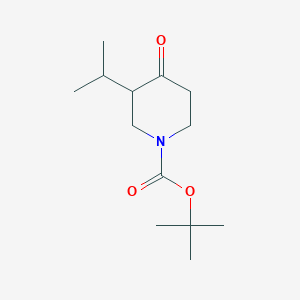
![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)